TERT-BUTYL 2-METHYLPHENYL ETHER
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Overview
Description
TERT-BUTYL 2-METHYLPHENYL ETHER, also known as tert-Butoxybenzene, is an organic compound with the molecular formula C10H14O. It is a derivative of benzene where a tert-butoxy group and a methyl group are attached to the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TERT-BUTYL 2-METHYLPHENYL ETHER typically involves the reaction of benzene with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with benzene to form the desired product. The reaction conditions often include elevated temperatures and the use of a strong acid such as sulfuric acid or hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The product is then purified through distillation or recrystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: TERT-BUTYL 2-METHYLPHENYL ETHER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert it to the corresponding alkylbenzenes.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used under acidic conditions.
Major Products Formed:
Oxidation: Phenols, quinones.
Reduction: Alkylbenzenes.
Substitution: Halogenated benzenes, nitrobenzenes.
Scientific Research Applications
TERT-BUTYL 2-METHYLPHENYL ETHER has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: It serves as a model compound for studying the effects of alkyl groups on the reactivity of benzene derivatives.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of TERT-BUTYL 2-METHYLPHENYL ETHER involves its interaction with various molecular targets and pathways. The tert-butoxy group can stabilize carbocation intermediates, making the compound reactive in electrophilic aromatic substitution reactions. The methyl group can influence the electron density on the benzene ring, affecting its reactivity in different chemical reactions .
Comparison with Similar Compounds
tert-Butylbenzene: Similar structure but lacks the oxygen atom.
tert-Butylphenol: Contains a hydroxyl group instead of the tert-butoxy group.
tert-Butyl toluene: Similar structure but with a different alkyl group.
Uniqueness: TERT-BUTYL 2-METHYLPHENYL ETHER is unique due to the presence of both a tert-butoxy group and a methyl group on the benzene ring. This combination of functional groups imparts distinct reactivity and properties compared to other similar compounds .
Properties
CAS No. |
15359-96-3 |
---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
1-methyl-2-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C11H16O/c1-9-7-5-6-8-10(9)12-11(2,3)4/h5-8H,1-4H3 |
InChI Key |
LSDMDIYCJNRNBA-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OC(C)(C)C |
Canonical SMILES |
CC1=CC=CC=C1OC(C)(C)C |
Key on ui other cas no. |
15359-96-3 |
Origin of Product |
United States |
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